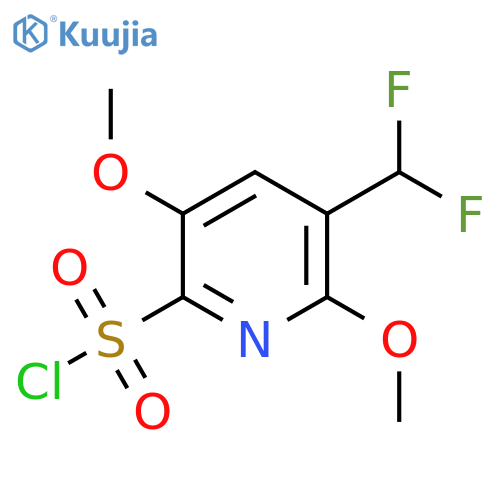Cas no 1806803-55-3 (3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride)

1806803-55-3 structure
商品名:3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride
CAS番号:1806803-55-3
MF:C8H8ClF2NO4S
メガワット:287.66822719574
CID:4851468
3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride
-
- インチ: 1S/C8H8ClF2NO4S/c1-15-5-3-4(6(10)11)7(16-2)12-8(5)17(9,13)14/h3,6H,1-2H3
- InChIKey: HILTWVCRGUYEGP-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C(=CC(C(F)F)=C(N=1)OC)OC)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 348
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 73.9
3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029072010-1g |
3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride |
1806803-55-3 | 97% | 1g |
$1,490.00 | 2022-03-31 | |
| Alichem | A029072010-500mg |
3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride |
1806803-55-3 | 97% | 500mg |
$863.90 | 2022-03-31 | |
| Alichem | A029072010-250mg |
3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride |
1806803-55-3 | 97% | 250mg |
$499.20 | 2022-03-31 |
3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
1806803-55-3 (3-(Difluoromethyl)-2,5-dimethoxypyridine-6-sulfonyl chloride) 関連製品
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
